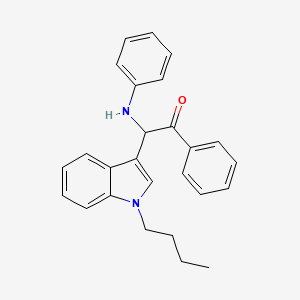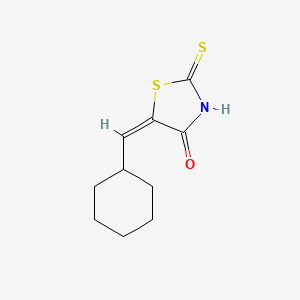
Rhodanine, 5-(cyclohexylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodanine, 5-(cyclohexylmethylene)- is a derivative of rhodanine, a five-membered heterocyclic compound containing a thiazolidine core.
Métodos De Preparación
The synthesis of 5-(cyclohexylmethylene)-rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing rhodanine with cyclohexyl aldehyde in the presence of a base such as piperidine or triethylamine . The reaction is usually performed under solvent-free conditions or in a suitable solvent like ethanol, and the product is obtained in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Análisis De Reacciones Químicas
5-(cyclohexylmethylene)-rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylmethylene group can be replaced by other substituents. Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(cyclohexylmethylene)-rhodanine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(cyclohexylmethylene)-rhodanine involves its interaction with specific molecular targets and pathways. The compound is known to act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic residues in proteins . This interaction can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
5-(cyclohexylmethylene)-rhodanine can be compared with other rhodanine derivatives such as:
5-arylidene rhodanines: These compounds have similar structures but different substituents at the 5-position, leading to variations in their biological activities and applications.
5-benzylidene rhodanines: These derivatives have a benzylidene group instead of a cyclohexylmethylene group, which can affect their chemical reactivity and biological properties.
2-thioxo-4-thiazolidinones: These compounds share the thiazolidine core but have different substituents, resulting in diverse pharmacological profiles.
Propiedades
Número CAS |
73855-57-9 |
|---|---|
Fórmula molecular |
C10H13NOS2 |
Peso molecular |
227.4 g/mol |
Nombre IUPAC |
(5E)-5-(cyclohexylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H13NOS2/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12,13)/b8-6+ |
Clave InChI |
PGPHWBVUHGCFRZ-SOFGYWHQSA-N |
SMILES isomérico |
C1CCC(CC1)/C=C/2\C(=O)NC(=S)S2 |
SMILES canónico |
C1CCC(CC1)C=C2C(=O)NC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride](/img/structure/B14441257.png)
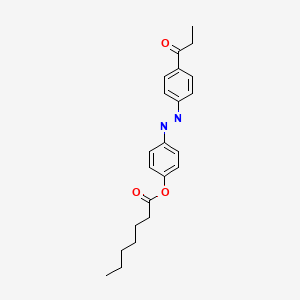
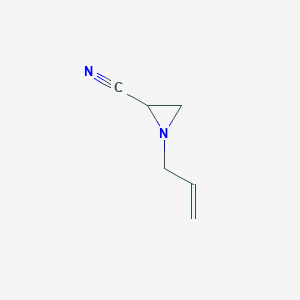
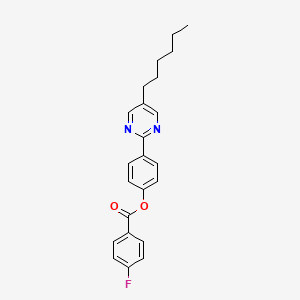
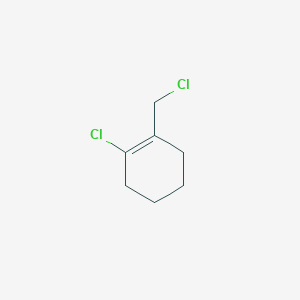

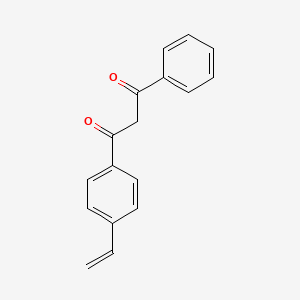
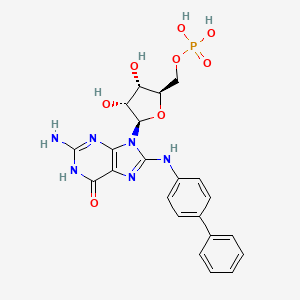

![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
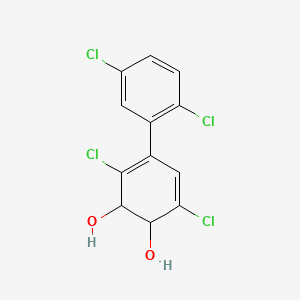
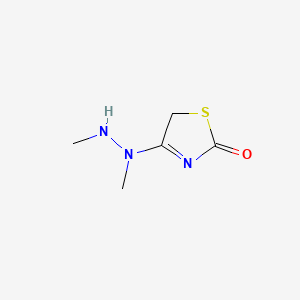
![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)
